molecular formula C11H11NO3 B1382762 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1134335-04-8

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B1382762
CAS No.: 1134335-04-8
M. Wt: 205.21 g/mol
InChI Key: JNHXWZJXAAFTCW-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a key synthetic intermediate in the discovery of novel bioactive molecules. This tetrahydroisoquinolone scaffold is central to antimalarial research, having been identified in phenotypic screens for compounds active against multiple resistant strains of Plasmodium falciparum with no observed cytotoxicity in mammalian cells . The core structure is synthesized via the well-documented condensation of homophthalic anhydride with imines, which constructs the isoquinoline ring and introduces the carboxylic acid handle in a single step . This carboxylic acid group at the C-4 position is a critical functional handle for further derivatization, typically used to generate carboxamide libraries for structure-activity relationship (SAR) studies . Beyond its established role in antimalarial research , this versatile scaffold is also a subject of investigation in other therapeutic areas, including the synthesis of novel compounds for preliminary antiviral testing . The product is provided for chemical synthesis and biological screening applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-5,9H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHXWZJXAAFTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173276
Record name 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134335-04-8
Record name 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134335-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

The tetrahydroisoquinoline framework is known for its role in neuropharmacology. Compounds like 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid have been studied for their potential effects on neurotransmitter systems. Research indicates that derivatives of this compound may exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate dopamine receptors and inhibit monoamine oxidase (MAO) enzymes .

2. Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds may possess anticancer properties. The structural modifications of this compound have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis Applications

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex structures that can be used in drug development. For instance, it can be utilized in the synthesis of various isoquinoline derivatives which are integral to many pharmaceutical agents .

2. Synthesis of Heterocycles

The presence of nitrogen in the structure makes it an ideal precursor for synthesizing heterocyclic compounds. These heterocycles are crucial in medicinal chemistry as they often exhibit significant biological activity and are found in numerous drugs .

Case Studies

StudyApplicationFindings
Study on Neuroprotective Effects (2020)NeuropharmacologyDemonstrated potential protective effects against neuronal damage in vitro.
Anticancer Activity Assessment (2021)OncologyShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating effectiveness.
Synthesis of Isoquinoline Derivatives (2022)Organic SynthesisDeveloped a new synthetic route using this compound as a key intermediate leading to higher yields than previous methods.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, potentially by inhibiting enzymes involved in neurotransmitter degradation or by acting as a receptor agonist/antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Group Impacts

Table 1: Key Structural Features and Properties of Selected Analogs
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 2-Methyl, 4-carboxylic acid C₁₇H₁₅NO₃ Base structure; potential intermediate for further derivatization
2-Hydroxy-3-(2-hydroxyphenyl)-1-oxo-...-4-carboxylic acid 2-Hydroxy, 3-(2-hydroxyphenyl) C₁₇H₁₃NO₅ Enhanced metal chelation (dual phenolic -OH groups)
A64 (3-(4-chlorophenyl)-2-[(phenylalaninol)methyl]-1-oxo-...) 3-(4-Cl-phenyl), 2-(phenylalaninol) C₂₆H₂₃ClN₂O₃ Targets p53/MDM2 protein-protein interaction; bioactive peptide-like side chain
9a (±)-(3R,4R)-2-Ethyl-1-oxo-4-phenyl-3-(p-tolyl)-... 2-Ethyl, 3-(p-tolyl), 4-phenyl C₂₅H₂₃NO₃ All-carbon quaternary stereocenter; high stereochemical complexity
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-... 3-Indol-3-yl, 2-(2-methoxyethyl) C₂₁H₁₈N₂O₃ Antiviral activity (tested against human coronavirus 229E)
2-(4-Fluorobenzyl)-1-oxo-3-pyridin-4-yl-... 2-(4-F-benzyl), 3-pyridin-4-yl C₂₂H₁₇FN₂O₃ Improved solubility (fluorine effect); m.p. 243°C, predicted logP ~3.19

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in A64): Increase lipophilicity and enhance target binding in hydrophobic pockets . Hydroxyl/Phenolic Groups: Improve metal-chelating capacity, relevant for iron transport or enzyme inhibition . Heterocyclic Moieties (e.g., indole, pyridine): Augment bioactivity by enabling π-π stacking or hydrogen bonding .

Physicochemical Properties

  • Melting Points : Fluorinated analogs (e.g., 2-(4-fluorobenzyl)-...) exhibit higher m.p. (~243°C) due to increased crystallinity .
  • Acidity : The carboxylic acid group (pKa ~3–4) ensures pH-dependent solubility, modifiable via esterification or amidation .

Biological Activity

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Formula : C₁₈H₁₇NO₄
Molecular Weight : 307.33 g/mol
CAS Number : 442858-64-2
Structural Characteristics : The compound features a tetrahydroisoquinoline core with a carboxylic acid functional group, which is significant for its biological interactions.

1. Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, a study noted that substituted 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed an inhibition constant (KiK_i) of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

CompoundKiK_i (µM)Target ProteinEffect
Lead Compound5.2Bcl-2Induces apoptosis
Active Compound 11t-Mcl-1Activates caspase-3

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been explored for their neuroprotective effects. Some studies suggest that these compounds may inhibit the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition could be beneficial in treating neurodegenerative disorders such as Parkinson's disease .

3. Antiviral Activity

Certain derivatives of tetrahydroisoquinoline have shown promise as antiviral agents. For example, compounds derived from this class have been evaluated for their ability to inhibit influenza virus polymerase acidic endonuclease domain, highlighting their potential use in antiviral therapies .

The biological activities of this compound are primarily attributed to its interaction with various proteins involved in cell signaling and apoptosis:

  • Bcl-2 Family Proteins : These proteins are critical regulators of apoptosis. Inhibiting their activity can lead to increased cancer cell death.
  • COMT Inhibition : By inhibiting COMT, these compounds may increase the levels of neuroprotective catecholamines in the brain.

Case Studies

A notable case study involved the synthesis and evaluation of several tetrahydroisoquinoline derivatives for their anticancer properties. The study found that modifications on the isoquinoline structure significantly affected their binding affinities and biological activities. Compounds with specific substitutions exhibited enhanced anti-proliferative effects against various cancer cell lines .

Q & A

Q. What are the common synthetic routes for 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions, such as the Castagnoli-Cushman reaction, which involves imines and homophthalic anhydrides. For example, trans-diastereomers are formed by reacting ketimines with homophthalic anhydride under reflux conditions in toluene, followed by acid-catalyzed cyclization . Optimization strategies include:

  • Catalyst selection : Aluminum chloride (AlCl₃) is used to promote cyclization at elevated temperatures (378 K), achieving yields up to 73% .
  • Solvent choice : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance reaction efficiency .
  • Temperature control : Maintaining precise temperatures during cyclization minimizes byproducts .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • X-ray crystallography : Resolves absolute stereochemistry and spirocyclic configurations .
  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.15–4.27 ppm for methyl and methoxy groups) confirm substituent positions and diastereoselectivity .
  • DFT calculations : Validate experimental bond lengths and angles, particularly for spiroheterocyclic derivatives .
  • Mass spectrometry (GC-MS) : Confirms molecular weight (e.g., m/z 245 [M]⁺) and fragmentation patterns .

Q. What safety protocols should be followed during synthesis and handling?

  • Personal protective equipment (PPE) : Use face shields, gloves, and lab coats to avoid skin/eye contact .
  • Ventilation : Ensure fume hoods are used to prevent inhalation of vapors .
  • Waste disposal : Avoid environmental release; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Diastereoselectivity depends on:

  • Steric and electronic effects : Bulky substituents on ketimines favor trans-diastereomers due to hindered rotation .
  • Reaction mechanism : The Castagnoli-Cushman reaction proceeds via a stepwise [4+2] cycloaddition, where imine geometry dictates stereochemical outcomes .
  • Chiral catalysts : Asymmetric induction using chiral auxiliaries or catalysts (not yet reported for this compound) could further enhance selectivity .

Q. How are structural ambiguities (e.g., cis/trans isomerism) resolved in derivatives?

  • Crystallographic data : X-ray structures unambiguously assign configurations, as seen in spiroheterocyclic analogs .
  • NMR coupling constants : Vicinal coupling (e.g., J = 8–12 Hz for trans isomers) distinguishes diastereomers .
  • Dynamic NMR experiments : Detect rotational barriers in flexible substituents .

Q. What mechanistic insights can be derived from reaction conditions?

  • Acid catalysis : AlCl₃ facilitates electrophilic cyclization by activating carbonyl groups, as demonstrated in pyrroloquinoline synthesis .
  • Solvent effects : Non-polar solvents stabilize transition states in anhydride-imine reactions, improving yields .

Q. How should researchers address contradictions in experimental data (e.g., conflicting yields or isomer ratios)?

  • Reproducibility checks : Verify purity of starting materials (e.g., imines must be free of hydrolysis products) .
  • Byproduct analysis : Use HPLC or TLC to identify side products from competing reaction pathways .
  • Computational modeling : Compare experimental and DFT-calculated NMR shifts to validate proposed structures .

Q. What potential applications exist in drug discovery?

  • Antibacterial agents : Quinolone derivatives (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acids) exhibit activity against Gram-positive bacteria .
  • Alkaloid analogs : Structural similarity to tetrahydroisoquinoline alkaloids suggests potential neuropharmacological activity, though biological testing is needed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

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